molecular formula C7H13NO3 B14423923 N-(2-Methylpropanoyl)-L-alanine CAS No. 81524-47-2

N-(2-Methylpropanoyl)-L-alanine

Katalognummer: B14423923
CAS-Nummer: 81524-47-2
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: GVSRXFYGMVCCPQ-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methylpropanoyl)-L-alanine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an N-acyl group attached to the L-alanine amino acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropanoyl)-L-alanine typically involves the acylation of L-alanine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Methylpropanoyl)-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

N-(2-Methylpropanoyl)-L-alanine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-Methylpropanoyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes. The acyl group can form covalent bonds with active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

  • N-(2-Methylpropanoyl)-L-valine
  • N-(2-Methylpropanoyl)-L-leucine
  • N-(2-Methylpropanoyl)-L-isoleucine

Comparison: N-(2-Methylpropanoyl)-L-alanine is unique due to its specific acylation pattern and the presence of the L-alanine moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the distinct structural features of L-alanine .

Eigenschaften

CAS-Nummer

81524-47-2

Molekularformel

C7H13NO3

Molekulargewicht

159.18 g/mol

IUPAC-Name

(2S)-2-(2-methylpropanoylamino)propanoic acid

InChI

InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1

InChI-Schlüssel

GVSRXFYGMVCCPQ-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)C(C)C

Kanonische SMILES

CC(C)C(=O)NC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.